molecular formula C20H36O8S2Sn B13770098 Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester CAS No. 70969-67-4

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester

Cat. No.: B13770098
CAS No.: 70969-67-4
M. Wt: 587.3 g/mol
InChI Key: VFUJGHLMYDNMNC-UHFFFAOYSA-L
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Description

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a complex organotin compound It is characterized by the presence of hexanedioic acid (adipic acid) and dimethylstannylene groups linked via thio-2,1-ethanediyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester typically involves the reaction of hexanedioic acid with dimethylstannylene dichloride in the presence of a base. The reaction proceeds through the formation of intermediate thio-2,1-ethanediyl bridges, which link the hexanedioic acid and dimethylstannylene groups. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to reflux conditions

    Catalyst: Triethylamine or pyridine as a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with cellular components, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid, dimethyl ester: A simpler ester of hexanedioic acid, used as a plasticizer and solvent.

    Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester of hexanedioic acid, commonly used as a plasticizer in the production of flexible PVC.

    Hexanedioic acid, bis(2-ethoxyethyl) ester: Used in the production of polymers and as a plasticizer.

Uniqueness

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is unique due to its organotin moiety and thio-2,1-ethanediyl bridges, which impart distinct chemical and biological properties

Properties

CAS No.

70969-67-4

Molecular Formula

C20H36O8S2Sn

Molecular Weight

587.3 g/mol

IUPAC Name

6-O-[2-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl hexanedioate

InChI

InChI=1S/2C9H16O4S.2CH3.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;;;/h2*14H,2-7H2,1H3;2*1H3;/q;;;;+2/p-2

InChI Key

VFUJGHLMYDNMNC-UHFFFAOYSA-L

Canonical SMILES

COC(=O)CCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCC(=O)OC

Origin of Product

United States

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